molecular formula C12H15NO B12549845 N-(cyclobutylmethyl)benzamide CAS No. 861786-97-2

N-(cyclobutylmethyl)benzamide

Cat. No.: B12549845
CAS No.: 861786-97-2
M. Wt: 189.25 g/mol
InChI Key: MASSNCONKDCNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylmethyl)benzamide is an organic compound with the molecular formula C₁₂H₁₅NO It is a benzamide derivative where the benzamide group is substituted with a cyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclobutylmethyl)benzamide can be synthesized through the direct condensation of benzoic acid and cyclobutylmethylamine. This reaction typically requires a catalyst and specific conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(cyclobutylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release . This process involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors.

Comparison with Similar Compounds

N-(cyclobutylmethyl)benzamide can be compared with other benzamide derivatives:

    N-methylbenzamide: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    N-ethylbenzamide: Contains an ethyl group instead of a cyclobutylmethyl group.

    N-(cyclopropylmethyl)benzamide: Similar but with a cyclopropylmethyl group.

Uniqueness

The cyclobutylmethyl group in this compound provides unique steric and electronic properties, potentially enhancing its bioactivity and stability compared to other benzamide derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

CAS No.

861786-97-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(cyclobutylmethyl)benzamide

InChI

InChI=1S/C12H15NO/c14-12(11-7-2-1-3-8-11)13-9-10-5-4-6-10/h1-3,7-8,10H,4-6,9H2,(H,13,14)

InChI Key

MASSNCONKDCNFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.